Benzophenone phenylhydrazone
Overview
Description
Benzophenone phenylhydrazone is an organic compound with the molecular formula C19H16N2. It is a derivative of benzophenone, where the carbonyl group is replaced by a phenylhydrazone group. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
Benzophenone phenylhydrazone is a derivative of hydrazine . It is known to interact with carbonyl compounds, specifically aldehydes and ketones . The primary targets of this compound are these carbonyl compounds, where it forms a hydrazone derivative .
Mode of Action
The interaction of this compound with its targets involves a nucleophilic addition reaction . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion then undergoes protonation to form a neutral intermediate . A second weakly acidic N-H bond is deprotonated, which causes the formation of N2 gas and a carbanion .
Result of Action
The result of the action of this compound is the conversion of carbonyl compounds to hydrazones . This can have various molecular and cellular effects depending on the specific carbonyl compound involved and the context in which the reaction occurs.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a base . Typically, a high boiling point solvent, such as ethylene glycol, is used to provide the high temperatures needed for this reaction to occur . The presence of a base is necessary for the deprotonation steps in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone phenylhydrazone can be synthesized through the reaction of benzophenone with phenylhydrazine. The reaction typically involves mixing benzophenone with phenylhydrazine in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
C6H5COC6H5+C6H5NHNH2→C6H5C=N-NHC6H5+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient methods, such as continuous flow reactors or mechanochemical synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the phenylhydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines and other reduced products.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Benzophenone phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: this compound derivatives have been investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of materials with specific optical and electronic properties, such as nonlinear optical materials and photonic devices.
Comparison with Similar Compounds
Benzophenone phenylhydrazone can be compared with other similar compounds, such as:
Benzophenone hydrazone: Similar in structure but lacks the phenyl group attached to the hydrazone moiety.
Benzaldehyde phenylhydrazone: Contains an aldehyde group instead of a ketone group.
Acetophenone phenylhydrazone: Contains a methyl group instead of a phenyl group attached to the carbonyl carbon.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable charge transfer complexes and hydrogen bonds makes it a valuable compound in various applications.
Properties
IUPAC Name |
N-(benzhydrylideneamino)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHROJMJFFANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972888 | |
Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-61-8 | |
Record name | N-Phenylbenzophenone hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone phenylhydrazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Diphenylmethylidene)-2-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOPHENONE PHENYLHYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzophenone phenylhydrazone has the molecular formula C19H16N2 and a molecular weight of 272.35 g/mol. [, ] Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in elucidating its structure. These studies have provided insights into the vibrational modes of its various functional groups, including the characteristic C=N and N-H stretches. []
A: Research demonstrates that this compound undergoes a cyclization reaction with carbon monoxide under high pressure and temperature (230°C, 3800 psi). [] This reaction yields 3-phenylphthalimidine-N-carboxyanilide. Interestingly, conducting the reaction at lower temperatures (190-220°C) produces a mixture of 3-phenylphthalimidine-N-carboxyanilide and 3-phenylphthalimidine. [] This highlights how reaction conditions can significantly influence product distribution.
A: Yes, electron spin resonance (ESR) studies have been conducted on this compound. [] Specifically, researchers have investigated the ESR absorption of the this compound free radical in dilute tetrahydrofuran solutions. [] This work focused on understanding the hyperfine interactions between the nuclei and a "nearly-free" electron within the free radical species.
A: Studies reveal that this compound forms adducts with titanium tetrahalides. [] Notably, it forms a 1:2 adduct with titanium tetrafluoride (TiF4), and both 1:2 and 2:1 adducts with other titanium tetrahalides. [] These adducts, typically colored, are stable at room temperature. Infrared spectral analysis in the 4000–200 cm−1 region provides valuable information about the nature of bonding and interactions within these complexes. []
A: Researchers have investigated the products formed during the thermolysis of this compound. [] When refluxed in air for 24 hours, it decomposes into a variety of products including ammonia, benzophenone, N-benzhydrylideneaniline, biphenyl, aniline, benzonitrile, and 9-phenylacridine. [] This decomposition highlights the potential for this compound to act as a precursor for various other compounds.
A: Yes, research has demonstrated that this compound can act as a ligand in coordination chemistry. [] It has been successfully used to form complexes with palladium(II) and platinum(II) species. [] This research focused on utilizing ligands capable of both electron pair donation and the formation of metal–carbon σ-bonds, demonstrating the versatility of this compound in inorganic synthesis.
A: this compound participates in interesting reactions with diketene. [] It undergoes a 1,3-dipolar cycloaddition reaction with diketene to produce 4-acetyl-2-phenylpyrazolidin-3-one derivatives. [] This reaction pathway highlights this compound's utility as a building block in the synthesis of heterocyclic compounds, particularly those with potential biological activity.
A: Crystallographic studies have been conducted on derivatives of this compound, particularly those exhibiting anticancer properties. [] Determining the crystal and molecular structures of these derivatives provides crucial insights into their three-dimensional arrangements and potential structure-activity relationships. This information is valuable for understanding their biological activity and designing more potent and selective anticancer agents.
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